molecular formula C6H7N5O B7814863 2-(methylamino)-3,7-dihydropurin-6-one

2-(methylamino)-3,7-dihydropurin-6-one

Cat. No.: B7814863
M. Wt: 165.15 g/mol
InChI Key: SGSSKEDGVONRGC-UHFFFAOYSA-N
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Description

Carbonyldiimidazole . It is an organic compound with the molecular formula C_7H_6N_4O This compound is widely used in organic synthesis, particularly for the coupling of amino acids to form peptidesN,N’-carbonyldiimidazole and is often referred to as the Staab reagent .

Preparation Methods

Carbonyldiimidazole: can be synthesized through the reaction of phosgene with imidazole . The reaction typically involves the use of four equivalents of imidazole under anhydrous conditions. The process can be summarized as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

In this reaction, imidazole serves both as the nucleophile and the base. The side product, imidazolium chloride , and the solvent are removed to obtain the crystalline product in approximately 90% yield .

Chemical Reactions Analysis

Carbonyldiimidazole: undergoes several types of chemical reactions, including:

    Amidation: It is used to convert amines into amides.

    Carbamoylation: It can convert alcohols into carbamates.

    Urea Formation: It can react with amines to form ureas.

Common reagents and conditions used in these reactions include the use of amines and alcohols under mild conditions. The major products formed from these reactions are amides , carbamates , and ureas .

Scientific Research Applications

Carbonyldiimidazole: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form the desired products. The molecular targets and pathways involved include the formation of imidazolyl carbonates and imidazolyl carbamates , which are key intermediates in the reactions .

Comparison with Similar Compounds

Carbonyldiimidazole: is unique in its ability to activate carboxylic acids without the use of harsh reagents such as thionyl chloride . Similar compounds include:

    Dicyclohexylcarbodiimide (DCC): Used for peptide coupling but requires the use of additives to prevent side reactions.

    N,N’-Diisopropylcarbodiimide (DIC): Similar to DCC but with fewer side reactions.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Water-soluble and used for peptide coupling in aqueous solutions.

Carbonyldiimidazole: stands out due to its ease of handling and the avoidance of side reactions commonly associated with other coupling reagents.

Properties

IUPAC Name

2-(methylamino)-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSSKEDGVONRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=O)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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